molecular formula C37H24O4 B15342908 3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

3,3',6,6'-Tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

Cat. No.: B15342908
M. Wt: 532.6 g/mol
InChI Key: XZTUXCGWVAAYCX-UHFFFAOYSA-N
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Description

3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] is an organic compound with the molecular formula C37H24O4 and a molecular weight of 532.58 g/mol This compound is known for its unique spirobi[fluorene] structure, which consists of two fluorene units connected through a spiro carbon atom

Preparation Methods

The synthesis of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps :

    Bromination: The starting material, 2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene], is brominated using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 3,3’,6,6’ positions.

    Sonogashira Coupling: The brominated intermediate undergoes a Sonogashira coupling reaction with trimethylsilylacetylene in the presence of a palladium catalyst and a copper co-catalyst to form the corresponding ethynyl derivative.

    Desilylation: The trimethylsilyl protecting groups are removed using a fluoride source, such as tetrabutylammonium fluoride (TBAF), to yield the final product.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated processes to ensure high yield and purity.

Chemical Reactions Analysis

3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] undergoes various chemical reactions, including:

    Oxidation: The ethynyl groups can be oxidized to form diketone derivatives using oxidizing agents such as potassium permanganate or osmium tetroxide.

    Reduction: The compound can undergo reduction reactions to form alkenyl or alkyl derivatives using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride (NaH) and alkyl halides.

Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, fluoride sources for desilylation, and strong oxidizing or reducing agents for functional group transformations. The major products formed from these reactions depend on the specific conditions and reagents used but generally include various substituted derivatives of the original compound.

Scientific Research Applications

3,3’,6,6’-Tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] depends on its specific application. In organic electronics, the compound functions by facilitating charge transport through its conjugated π-system, which allows for efficient electron and hole mobility. In sensors, the compound interacts with target analytes through non-covalent interactions, leading to measurable changes in its electronic or optical properties.

Comparison with Similar Compounds

Similar compounds to 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] include:

The uniqueness of 3,3’,6,6’-tetraethynyl-2,2’,7,7’-tetramethoxy-9,9’-spirobi[fluorene] lies in its combination of ethynyl and methoxy groups, which provide a balance of electronic properties and reactivity, making it a versatile compound for various scientific and industrial applications.

Properties

Molecular Formula

C37H24O4

Molecular Weight

532.6 g/mol

IUPAC Name

3,3',6,6'-tetraethynyl-2,2',7,7'-tetramethoxy-9,9'-spirobi[fluorene]

InChI

InChI=1S/C37H24O4/c1-9-21-13-25-26-14-22(10-2)34(39-6)18-30(26)37(29(25)17-33(21)38-5)31-19-35(40-7)23(11-3)15-27(31)28-16-24(12-4)36(41-8)20-32(28)37/h1-4,13-20H,5-8H3

InChI Key

XZTUXCGWVAAYCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1C#C)C3=C(C24C5=C(C=C(C(=C5)OC)C#C)C6=C4C=C(C(=C6)C#C)OC)C=C(C(=C3)C#C)OC

Origin of Product

United States

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